molecular formula C15H23NO3 B4678823 3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B4678823
M. Wt: 265.35 g/mol
InChI Key: VRTYWVHTHDSHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-ylcarbonyl)bicyclo[222]octane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps. One common method starts with the Diels-Alder reaction of cyclohexadiene with maleic anhydride, followed by selective alcoholysis and configuration inversion under strong base conditions. The final steps often include Curtius rearrangement and removal of protecting groups to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Lead tetra-acetate is commonly used for oxidative decarboxylation.

    Reduction: Hydrogenation conditions often involve catalysts like palladium on carbon.

    Substitution: Nucleophilic reagents such as amines or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the bicyclo[2.2.2]octane structure, often with modifications at the carboxylic acid or piperidine moieties.

Scientific Research Applications

3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access. The pathways involved often include inhibition of key enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its combination of a bicyclic core with a piperidine moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(piperidine-1-carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c17-14(16-8-2-1-3-9-16)12-10-4-6-11(7-5-10)13(12)15(18)19/h10-13H,1-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTYWVHTHDSHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
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3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid

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